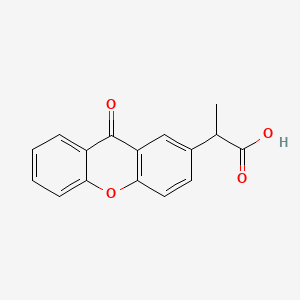

2-(9-Oxoxanthen-2-yl)propionic Acid

Description

Historical Context of Xanthone (B1684191) Derivatives in Medicinal Chemistry

Xanthones, or xanthen-9H-ones, are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework. nih.govchemicalbook.com Their journey in medicinal chemistry began with their isolation from natural sources, particularly plants, where they are found in various forms. nih.govresearchgate.net The first xanthone derivative, gentisin, was isolated in 1821 from the roots of Gentiana lutea. chemicalbook.com

Historically, extracts from plants containing xanthones have been used in traditional medicine, and modern research has validated many of their therapeutic properties. nih.gov The biological activities of xanthones are linked to their tricyclic scaffold, with the specific effects varying based on the type and position of different substituents. nih.gov This has led to extensive research into both natural and synthetic xanthone derivatives.

Key areas of pharmacological activity for xanthone derivatives include:

Anti-inflammatory effects : Many xanthone derivatives have demonstrated potent anti-inflammatory properties, often by modulating pathways like NF-κB and MAPK signaling. researchgate.netresearchgate.netfrontiersin.org

Anticancer activity : Certain xanthones have been identified as promising anticancer agents, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nih.govresearchgate.net

Antimicrobial and Antioxidant properties : The xanthone structure is also associated with significant antimicrobial and antioxidant effects. researchgate.net

The diverse biological profile of xanthones has established them as "privileged structures" in medicinal chemistry, meaning their framework is a viable starting point for designing new drugs. chemicalbook.com

Table 1: Investigated Biological Activities of Xanthone Derivatives

| Biological Activity | Research Finding | References |

| Anti-inflammatory | Xanthone derivatives can inhibit inflammation by downregulating the NF-κB and MAPK signaling pathways. | researchgate.net |

| Synthetic xanthones have shown significant anti-inflammatory and analgesic properties in animal models. | nih.gov | |

| Natural xanthones like α-mangostin show potent anti-inflammatory effects in cell-based assays. | researchgate.netfrontiersin.org | |

| Anticancer | Xanthones can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle by modulating various signaling pathways. | researchgate.net |

| Specific derivatives like DMXAA have been investigated for cancer therapy. | nih.gov | |

| Other Activities | Xanthone derivatives exhibit antioxidant, antimicrobial, antiviral, and antidiabetic properties. | chemicalbook.comresearchgate.net |

Evolution of Propionic Acid Derivatives in Drug Discovery

Propionic acid derivatives, particularly the 2-arylpropionic acid family, represent one of the most important classes of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govhumanjournals.com This group, often referred to as "profens," includes widely recognized drugs such as Ibuprofen (B1674241) and Naproxen. humanjournals.comorientjchem.orgresearchgate.net

The discovery and development of these compounds in the mid-20th century marked a significant evolution in the management of pain and inflammation. orientjchem.org The primary mechanism of action for these NSAIDs was identified as the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org Further research led to the discovery of two COX isoforms, COX-1 and COX-2, which helped in developing more selective drugs. orientjchem.org

Beyond their anti-inflammatory use, research has uncovered a broader spectrum of biological activities for propionic acid derivatives. humanjournals.comresearchgate.net Notably, many NSAIDs derived from arylpropionic acid have demonstrated antiproliferative activities against various cancer cell lines, attracting significant research interest in their potential as anticancer agents. nih.gov This has led to the synthesis of numerous new derivatives to explore their therapeutic potential beyond inflammation. humanjournals.comelsevierpure.commdpi.com

Table 2: Pharmacological Applications of Propionic Acid Derivatives

| Application Area | Key Findings | Examples | References |

| Anti-inflammatory | Widely used as NSAIDs to treat arthritis and musculoskeletal disorders by inhibiting COX enzymes. | Ibuprofen, Naproxen, Ketoprofen | humanjournals.comorientjchem.orgresearchgate.net |

| Anticancer | Have shown chemopreventive and anticancer effects against several types of cancer. | Profen derivatives | nih.gov |

| New 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show promise as anticancer and antioxidant candidates. | Compound 20 | elsevierpure.commdpi.com | |

| Other Biological Activities | Derivatives have been studied for antibacterial, anticonvulsant, and analgesic activities. | Various synthetic derivatives | researchgate.netresearchgate.net |

Positioning of 2-(9-Oxoxanthen-2-yl)propionic Acid within Contemporary Pharmaceutical Research

This compound occupies a unique position in modern pharmaceutical research by integrating the structural features of both xanthones and propionic acids. chemimpex.com Its molecular architecture makes it a valuable building block in the synthesis of novel compounds. chemimpex.com

The primary role of this compound in research is as a key intermediate. chemimpex.com Scientists utilize it to create more complex molecules, aiming to develop new pharmaceuticals with enhanced or novel therapeutic effects, particularly in the areas of anti-inflammatory and analgesic drugs. chemimpex.com The rationale is that combining the proven anti-inflammatory xanthone core with the well-established propionic acid motif could lead to synergistic or improved pharmacological profiles.

Furthermore, the distinct structure of this compound makes it suitable for applications in materials science. chemimpex.com Its oxoxanthene moiety contributes to its potential use in developing advanced materials, such as organic light-emitting diodes (OLEDs), and as a fluorescent probe for biochemical assays. chemimpex.com

Table 3: Properties and Research Utility of this compound

| Aspect | Description | References |

| Chemical Role | An intermediate in the synthesis of complex organic molecules and novel pharmaceuticals. | chemimpex.com |

| Pharmaceutical Application | Used in the development of new anti-inflammatory and analgesic drugs. | chemimpex.com |

| Materials Science Application | Building block for advanced materials like OLEDs; used as a fluorescent probe. | chemimpex.com |

| Structural Features | Combines the tricyclic xanthone core with a propionic acid side chain. | chemimpex.com |

Overview of Research Trajectories for this compound

The current research trajectories for this compound are primarily focused on two main avenues: pharmaceutical development and materials science applications.

Pharmaceutical Development : The principal research direction involves using the compound as a scaffold to synthesize new drug candidates. chemimpex.com Given the well-documented anti-inflammatory and analgesic properties of both xanthone and propionic acid derivatives, the main goal is to create novel non-steroidal anti-inflammatory agents. chemimpex.comnih.gov Research focuses on synthesizing derivatives that may offer improved potency or a better side-effect profile compared to existing drugs. The anticancer potential of both parent structures also suggests a possible, albeit less explored, trajectory in oncology research. researchgate.netnih.gov

Chemical and Materials Science Applications : The compound's fluorescent properties and stable structure make it a candidate for use as a chemical tool. chemimpex.com Research in this area explores its utility as a fluorescent probe to monitor biological processes with high sensitivity. chemimpex.com In materials science, it is investigated as a component for creating new organic materials with specific electronic and optical properties for use in devices like OLEDs. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9-oxoxanthen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCCZCZDAPBGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952497 | |

| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30087-33-3 | |

| Record name | α-Methyl-9-oxo-9H-xanthene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30087-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxoxanthen-2-yl-alpha-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 9 Oxoxanthen 2 Yl Propionic Acid

Retrosynthetic Analysis of the 2-(9-Oxoxanthen-2-yl)propionic Acid Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the tricyclic xanthone (B1684191) core and the installation of the propionic acid side chain. The most logical disconnections involve breaking the bonds of the central pyran ring and the bond connecting the propionic acid moiety to the aromatic system.

One common approach involves a disconnection of the ether linkage of the xanthone core, leading back to a substituted benzophenone (B1666685) precursor. This strategy is predicated on an intramolecular cyclization, often an Ullmann condensation or a related reaction, to form the central ring. The propionic acid side chain can be envisioned as being introduced either before or after the formation of the xanthone core, for instance, through a Friedel-Crafts acylation followed by reduction and further elaboration, or via a cross-coupling reaction.

Established Synthetic Routes for this compound

The synthesis of this compound and its analogs generally relies on multi-step sequences that construct the xanthone core and subsequently introduce or modify the propionic acid side chain.

Multi-step Total Synthesis Approaches

The total synthesis of the this compound core often begins with the synthesis of a suitably substituted xanthone. A prevalent method for constructing the xanthone skeleton is the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) to form a diaryl ether, which can then undergo an intramolecular acylation to yield the xanthone. wikipedia.orgorganic-chemistry.org

For instance, a substituted phenol can be coupled with an activated aryl halide. The resulting diaryl ether can then be cyclized under acidic conditions to form the xanthone ring system. Once the xanthone core is in place, the propionic acid side chain can be introduced through various methods. A common approach is the Darzens glycidic ester synthesis, which involves the reaction of a ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated to yield the corresponding acid.

Another key reaction in the synthesis of xanthone derivatives is the acid-catalyzed cyclization of 2-phenoxybenzoic acids. These precursors can be assembled via the Ullmann condensation of a phenol and a 2-halobenzoic acid.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches offer a powerful strategy for the synthesis of enantiomerically pure profens, a class to which this compound belongs. These methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A common chemoenzymatic strategy for resolving racemic profens is the use of lipases for enantioselective esterification or hydrolysis.

Esterases, a class of enzymes, have been effectively used for the kinetic resolution of 2-arylpropionic acids. frontiersin.org In a typical kinetic resolution, a racemic mixture of the profen is subjected to an enzymatic reaction that selectively converts one enantiomer into a different chemical entity (e.g., an ester), allowing for the separation of the unreacted enantiomer and the newly formed product. Whole-cell catalysis, which utilizes intact microorganisms containing the desired enzymes, presents a cost-effective alternative to using purified enzymes. frontiersin.org

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Esterase from Bacillus sp. | Racemic ethyl 2-arylpropionates | (S)-2-arylpropionic acids | High | frontiersin.org |

| Lipase | Racemic profens | Enantiopure profen esters | >95% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including profens. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, green chemistry can be incorporated in several ways.

One of the key principles of green chemistry is the use of catalytic reactions over stoichiometric ones. The traditional synthesis of some profens involved multi-step processes with significant waste generation. The development of catalytic routes has significantly improved the atom economy and reduced the environmental impact.

The use of greener solvents is another important aspect. Replacing hazardous solvents with more environmentally benign alternatives, such as water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby saving energy and reducing solvent use.

Stereoselective Synthesis of Enantiomers of this compound

The stereoselective synthesis of the enantiomers of this compound is of particular importance as, for most profens, the pharmacological activity resides primarily in the (S)-enantiomer. Several methods can be employed to obtain enantiomerically pure profens.

One common method is the resolution of a racemic mixture. This can be achieved through the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure acid.

Asymmetric synthesis, where the desired enantiomer is synthesized directly, is another powerful approach. This can be achieved using chiral catalysts or chiral auxiliaries. For example, asymmetric hydrogenation of a suitable prochiral precursor can yield the desired enantiomer with high enantioselectivity. A patent describes a method for the synthesis of chiral alpha-aryl propionic acid derivatives through deracemization using crystallization under abrasive grinding. google.com

| Method | Description | Advantage |

| Diastereomeric Salt Resolution | Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Well-established and widely applicable. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer from a prochiral substrate. | High enantioselectivity and catalytic turnover. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective reaction. | High degree of stereocontrol. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity under mild conditions. |

Analog Design and Synthesis Strategies

The design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships and developing new compounds with improved properties. Analog design strategies typically involve modifications to the xanthone core, the propionic acid side chain, or both.

Modifications to the xanthone core can include the introduction of various substituents, such as halogens, alkyl groups, or alkoxy groups, at different positions on the aromatic rings. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule. The synthesis of such analogs would follow similar routes as the parent compound, starting from appropriately substituted precursors.

Alterations to the propionic acid side chain are also a common strategy. For example, the carboxylic acid can be converted to esters, amides, or other functional groups to create prodrugs or modulate the pharmacokinetic properties of the compound. The synthesis of amide prodrugs of some 2-arylpropionic acids has been reported. nih.gov Additionally, the methyl group of the propionic acid moiety can be replaced with other small alkyl groups or functionalized to explore the impact on biological activity. The synthesis of fluorinated analogues of 2-arylpropionic acids has also been explored. nih.gov

| Analog Type | Synthetic Strategy | Potential Impact |

| Substituted Xanthone Core | Synthesis from substituted phenols and benzoic acids. | Modified electronic properties, lipophilicity, and steric interactions. |

| Ester and Amide Prodrugs | Esterification or amidation of the carboxylic acid. | Altered solubility, membrane permeability, and metabolic stability. |

| Modified Propionic Acid Side Chain | Use of different α-substituted propionic acid precursors. | Changes in potency and selectivity. |

Modification of the Xanthone/Chromenopyridine Core

The xanthone nucleus is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents. nih.gov Modifications often focus on the aromatic rings of the xanthen-9-one core to modulate electronic properties, lipophilicity, and steric profile, which can influence receptor binding and other biological interactions.

Research into xanthone derivatives has shown that the introduction of different functional groups can lead to a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govmdpi.com For instance, the synthesis of substituted 1-hydroxy-3-methylxanthones has been achieved in a single step, with subsequent evaluation revealing that specific substitution patterns can confer significant bioactivity. nih.gov The synthesis of xanthones can be achieved through various classical and modern routes, such as the condensation of salicylic (B10762653) acid derivatives with phenols or via Friedel-Crafts acylation followed by intramolecular cyclization. acs.orgrsc.org

Furthermore, the core can be fundamentally altered by replacing the oxygen atom of the pyran ring with nitrogen, leading to the formation of azaxanthone or chromenopyridine analogs. These structural changes can significantly impact the compound's biological profile. The synthesis of these nitrogen-containing heterocycles often employs transition metal-catalyzed reactions. rsc.org

Table 1: Examples of Synthetic Methodologies for Xanthone Core Formation

| Method | Key Reagents/Catalyst | Description | Reference |

| Grover, Shah, and Shah Method | Zinc chloride, Phosphoryl chloride | A classical approach for synthesizing hydroxyxanthones from salicylic acids and phenols. rsc.org | rsc.org |

| Friedel-Crafts Acylation | Lewis acids (e.g., AlCl₃) | Involves acylation of an oxygenated aromatic compound with a benzoic acid derivative, followed by cyclization. acs.org | acs.org |

| Copper-Catalyzed Condensation | CuCl₂, Triphenylphosphine | Condensation of aryl aldehydes with phenols to form benzophenone intermediates, which then cyclize. rsc.org | rsc.org |

| Palladium-Catalyzed Carbonylative Coupling | Palladium catalyst, CO gas | A one-pot synthesis of symmetrical xanthones from 2-iodophenols. researchgate.net | researchgate.net |

| Rhodium-Catalyzed Cycloaddition | Rhodium catalyst | Synthesis of xanthone derivatives via cycloaddition and subsequent oxidation. researchgate.net | researchgate.net |

Derivatization of the Propionic Acid Moiety

The propionic acid side chain is a critical pharmacophore, and its derivatization offers a primary route for modifying the compound's properties. Standard transformations of the carboxylic acid group can be employed to generate a library of related compounds, including esters, amides, and salts. These modifications can alter the molecule's solubility, metabolic stability, and interaction with biological targets.

For example, esterification of the propionic acid can increase lipophilicity, potentially enhancing membrane permeability. Amide formation with various amines or amino acids can introduce new functional groups and steric bulk, which can be used to probe target binding sites or improve pharmacokinetic profiles. The formation of salts with organic bases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene or 1,5-Diazabicyclo[4.3.0]non-5-ene, can improve solubility and handling properties. tcichemicals.combldpharm.comtcichemicals.com Such derivatization is a key strategy in drug discovery, as seen in the development of other propionic acid-containing therapeutic agents. nih.gov

Prodrug Design Approaches for this compound

Prodrug strategies are frequently employed for carboxylic acid-containing drugs to enhance oral bioavailability, improve taste, or reduce gastrointestinal irritation. For this compound, the carboxylic acid group is an ideal handle for prodrug design. A common approach involves converting the carboxylic acid into an ester, which can mask the acidic proton and increase lipophilicity.

Advanced Synthetic Techniques Applied to this compound and its Analogs

Modern synthetic chemistry offers powerful tools to improve the efficiency, safety, and environmental impact of chemical manufacturing. Catalytic methods and flow chemistry represent two such advanced techniques applicable to the synthesis of complex molecules like this compound.

Catalytic Approaches in Synthesis

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, offering higher efficiency and reduced waste. researchgate.net The synthesis of the xanthone scaffold, in particular, has benefited significantly from the development of various catalytic methodologies. acs.orgresearchgate.net

Copper and palladium catalysts are frequently used for the key bond-forming reactions in xanthone synthesis. researchgate.netresearchgate.net For example, copper-catalyzed intramolecular electrophilic aromatic substitution (SEAr)-oxidation processes can construct the xanthone core from precursor molecules using air as the oxidant, which is an environmentally benign approach. researchgate.net Similarly, palladium-catalyzed carbonylative coupling reactions provide a direct, one-pot route to the xanthone skeleton from readily available starting materials like ortho-iodophenols and carbon monoxide. mdpi.comresearchgate.net Rhodium catalysts have also been employed for the synthesis of xanthone derivatives through cycloaddition reactions. researchgate.net These catalytic methods often proceed under milder conditions and with higher atom economy than classical synthetic routes. acs.org

Table 2: Overview of Catalytic Systems in Xanthone Synthesis

| Catalyst Type | Reaction | Key Features | Reference(s) |

| Copper | Intramolecular Cyclization/Oxidation | Uses air as a green oxidant; good functional group tolerance. researchgate.net | researchgate.net |

| Palladium | Carbonylative Suzuki Coupling | One-pot synthesis from ortho-iodophenols and organoborons with CO. mdpi.com | mdpi.comresearchgate.net |

| Rhodium | Cycloaddition/Oxidation | Provides access to a wide range of substituted xanthones. researchgate.net | researchgate.net |

| Yb(OTf)₃ | Microwave-Assisted Acylation/Cyclization | Lewis acid catalysis for reactions of benzoic acids and phenols. rsc.org | rsc.org |

| Metal-Free Photocatalysis | Visible Light, O₂ | Oxidation of 9H-xanthene precursors to xanthones without metal catalysts. mdpi.com | mdpi.com |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for organic synthesis. sci-hub.seethernet.edu.et This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. durham.ac.uk

Molecular Mechanisms of Action of 2 9 Oxoxanthen 2 Yl Propionic Acid

Biochemical Targets and Binding Interactions

The primary biochemical targets of many anti-inflammatory compounds are enzymes that mediate the synthesis of pro-inflammatory molecules.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Profiles

2-(9-Oxoxanthen-2-yl)propionic acid belongs to the 2-aryl propionic acid class of drugs, which are known inhibitors of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. nih.gov

While it is established that 2-aryl propionic acids function as COX inhibitors, specific quantitative data detailing the inhibition profiles (e.g., IC50 values) of this compound against COX-1 and COX-2 are not available in the public domain based on the conducted research. The general mechanism for this class of drugs involves blocking the action of both COX isoforms to varying degrees, which accounts for their anti-inflammatory effects. nih.govyoutube.com

Receptor Modulation

Based on available scientific literature, there is no specific information regarding the direct modulation of receptors by this compound. Its primary mechanism is understood to be enzymatic inhibition rather than receptor-mediated signaling.

Ligand-Protein Interaction Studies

Detailed ligand-protein interaction studies, such as X-ray crystallography or NMR spectroscopy, elucidating the specific binding mode of this compound within the active sites of its target enzymes (e.g., COX-1 and COX-2) are not described in the available research. However, studies on related profens suggest that the carboxylic acid moiety is crucial for binding within the active site of COX enzymes. nih.gov

Cellular Pathways and Signaling Cascades Influenced by this compound

The anti-inflammatory effects of this compound extend to the modulation of various cellular pathways and signaling cascades that are activated during an inflammatory response.

Gene Expression Modulation (e.g., GRP78, CHOP, Dicer, NLRP3, IL-1β, MMP-13)

While direct studies on the effect of this compound on the expression of these specific genes are not available, its known anti-inflammatory properties suggest potential indirect modulation of these pathways.

Inflammatory stimuli can lead to cellular stress, including endoplasmic reticulum (ER) stress. ER stress is known to upregulate the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Furthermore, prolonged ER stress has been shown to activate the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov Activation of the NLRP3 inflammasome is a critical step in the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov

As an anti-inflammatory agent, this compound would be expected to suppress the inflammatory cascade that leads to ER stress and subsequent NLRP3 inflammasome activation, thereby indirectly reducing the expression and secretion of IL-1β.

Furthermore, IL-1β is a potent inducer of matrix metalloproteinases (MMPs), such as MMP-13, which are enzymes that degrade the extracellular matrix and contribute to tissue damage in inflammatory conditions like osteoarthritis. researchgate.net By inhibiting the upstream inflammatory processes that lead to IL-1β production, this compound could indirectly suppress the expression of MMP-13. researchgate.net

There is no available information linking this compound to the modulation of Dicer gene expression.

Table 1: Potentially Modulated Genes by this compound via Anti-inflammatory Action (Note: This table is based on hypothesized indirect effects due to the compound's anti-inflammatory properties, as direct evidence is not available.)

| Gene | Potential Effect of this compound | Implicated Pathway |

| GRP78 | Downregulation (indirect) | ER Stress |

| CHOP | Downregulation (indirect) | ER Stress |

| NLRP3 | Downregulation (indirect) | Inflammasome Activation |

| IL-1β | Downregulation (indirect) | Inflammasome Activation, Cytokine Signaling |

| MMP-13 | Downregulation (indirect) | Tissue Degradation |

Protein Phosphorylation Events

There is no specific information available from the conducted research regarding the influence of this compound on specific protein phosphorylation events.

Intracellular Messenger Systems (e.g., Prostaglandins)

Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever. Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. mdpi.comscience.gov

While direct studies on this compound are limited, research on related xanthone (B1684191) derivatives provides strong evidence for their role as COX inhibitors. For instance, the xanthone derivative gamma-mangostin (B22920) has been shown to potently inhibit the release of prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was found to be concentration-dependent, with a demonstrated direct inhibitory effect on the activity of both COX-1 and COX-2 enzymes. nih.gov Lineweaver-Burk plot analysis further revealed that gamma-mangostin acts as a competitive inhibitor for both COX isoforms. nih.gov

Given the structural similarity, it is highly probable that this compound also exerts its anti-inflammatory effects through the inhibition of prostaglandin synthesis via the COX pathway. The propionic acid moiety, a common feature in many NSAIDs like ibuprofen (B1674241) and naproxen, further supports this hypothesis. The xanthone core likely contributes to the binding affinity and selectivity towards the COX enzymes. nih.govresearchgate.net The inhibition of these key intracellular messengers is a cornerstone of its potential therapeutic action.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features influence the therapeutic effects of a molecule and for designing more potent and selective derivatives.

For xanthone derivatives, SAR studies have highlighted several key aspects. The core xanthone structure, a dibenzo-γ-pyrone, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple biological targets. mdpi.comresearchgate.net Modifications to this core, such as the introduction of various substituents, can significantly alter the anti-inflammatory and analgesic activities. nih.gov For instance, the nature and position of substituents on the aromatic rings can influence the compound's binding affinity to target enzymes like COX. researchgate.net

In the context of this compound, the propionic acid side chain is a critical feature. This group is known to be important for the activity of many NSAIDs, often participating in key interactions within the active site of the COX enzyme.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized derivatives and for elucidating the key molecular descriptors that govern their function.

Several QSAR studies have been conducted on xanthone derivatives to understand their anti-inflammatory and other biological activities. nih.govnih.govresearchgate.net These studies have identified various molecular descriptors that are significantly correlated with activity, including:

Dielectric Energy: Reflects the energy of the molecule in a dielectric medium.

LogP: The logarithm of the partition coefficient, indicating the lipophilicity of the molecule.

Shape Index: A descriptor of the molecule's three-dimensional shape.

Solvent-Accessible Surface Area: The surface area of the molecule that is accessible to a solvent. nih.gov

A QSAR model developed for xanthone derivatives as anticancer agents targeting DNA topoisomerase IIα, for example, demonstrated a high correlation between these descriptors and biological activity. nih.gov While the specific target is different, the principles of QSAR can be applied to understand the anti-inflammatory properties of xanthones. For this compound, QSAR models could be developed by synthesizing a series of derivatives with variations in the substitution pattern on the xanthone ring and correlating these changes with their COX inhibitory activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model serves as a template for designing new molecules with similar or improved activity.

For anti-inflammatory agents targeting enzymes like COX, a typical pharmacophore model would include features such as:

Hydrogen Bond Acceptors (HBA): To interact with hydrogen bond donor residues in the active site.

Hydrogen Bond Donors (HBD): To interact with hydrogen bond acceptor residues.

Hydrophobic Aromatic (HA) regions: To engage in hydrophobic interactions.

Ring Aromatic (RA) features: For π-π stacking interactions. iaea.org

A pharmacophore model for xanthone-based COX inhibitors would likely feature the carbonyl group of the xanthone core and the carboxyl group of the propionic acid side chain as key hydrogen bond acceptors. The aromatic rings of the xanthone scaffold would constitute the hydrophobic and aromatic features necessary for binding within the hydrophobic channel of the COX active site.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used in drug discovery to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. High LE and LLE values are desirable as they indicate that a compound achieves high potency without excessive size or greasiness, which can lead to poor pharmacokinetic properties.

A review of the drug-likeness of anti-inflammatory xanthone derivatives revealed that many of these compounds possess favorable physicochemical properties. mdpi.com The analysis of descriptors such as molecular weight (MW), LogP, the number of hydrogen bond acceptors (HBA) and donors (HBD), and polar surface area (PSA) indicated that many xanthones fall within the acceptable ranges for oral drug candidates. mdpi.com For instance, the mean number of rotatable bonds for a set of anti-inflammatory xanthone derivatives was found to be 3.7, suggesting good oral bioavailability. mdpi.com

For this compound, calculating its LE and LLE would require experimental determination of its binding affinity (e.g., IC50 or Ki) against COX enzymes. These values could then be used to compare its efficiency against other NSAIDs and to guide the optimization of its structure to improve its drug-like properties.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing detailed insights into the interactions between a ligand and its biological target at the atomic level.

Docking Simulations and Molecular Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. bionaturajournal.com This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts.

Docking studies of various inhibitors with COX enzymes have provided a clear understanding of their binding mechanisms. mdpi.com For this compound, docking simulations would likely show the propionic acid group forming a salt bridge with a positively charged residue, such as Arginine 120, in the active site of COX, a hallmark interaction for many NSAIDs. The planar xanthone core would be positioned within the hydrophobic channel of the enzyme, making favorable van der Waals contacts with surrounding nonpolar residues.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. nih.gov MD simulations of xanthone derivatives bound to COX could reveal the flexibility of the ligand in the active site and the dynamic nature of the interactions, offering a more realistic picture of the binding event. These simulations can also be used to calculate the binding free energy, providing a theoretical estimation of the binding affinity.

The table below summarizes the key computational approaches and their potential application to understanding the interaction of this compound with COX enzymes.

| Computational Method | Application to this compound and COX |

| Molecular Docking | Predict the binding pose within the COX active site, identifying key interactions like hydrogen bonds with residues such as Arg120 and Ser530. |

| Molecular Dynamics | Assess the stability of the docked complex over time and analyze the dynamic behavior of the ligand in the binding pocket. |

| QSAR | Develop predictive models for COX inhibition based on the physicochemical properties of a series of xanthone derivatives. |

| Pharmacophore Modeling | Define the essential 3D features required for COX inhibition by xanthone derivatives, guiding the design of new analogs. |

De Novo Drug Design Based on this compound Scaffold

The this compound structure, often referred to as a xanthene or xanthone scaffold, serves as a valuable starting point for de novo drug design. This approach involves the computational construction of novel molecules with desired pharmacological properties based on a core molecular framework. chemimpex.com The xanthene scaffold is particularly attractive for this purpose due to its rigid, planar structure which allows for predictable modifications and the introduction of various functional groups to optimize biological activity. chemimpex.comeurekaselect.com

Researchers utilize the xanthene scaffold to design and synthesize new chemical entities with enhanced therapeutic potential. nih.gov The process of de novo design often involves computational tools to generate virtual libraries of compounds by adding different substituents to the core scaffold. These virtual compounds are then screened for their potential to bind to specific biological targets. For instance, hybrid molecules incorporating the xanthone framework with other heterocyclic structures like pyrazole (B372694) and triazole have been designed to create more potent anti-inflammatory agents. nih.gov The goal of such modifications is to improve the compound's binding affinity, selectivity, and pharmacokinetic profile. acs.org

The versatility of the xanthene scaffold allows for the development of derivatives with a broad spectrum of biological activities beyond inflammation, including antiviral and anticancer properties. informativejournals.comijrpc.com The design strategies often focus on modifying the electronic properties and extending the conjugated systems of the xanthene backbone to fine-tune the molecule's interaction with biological targets. rsc.org

ADMET Prediction (non-clinical aspects)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to assess the viability of a compound as a potential drug candidate. In silico ADMET prediction tools are frequently used to evaluate the pharmacokinetic and toxicological properties of new chemical entities. researchgate.net For compounds based on the xanthene and xanthone scaffold, these predictions provide valuable insights into their drug-likeness.

Studies on various xanthone derivatives have utilized computational models to predict their ADMET properties. mdpi.com These predictions often analyze parameters based on "Lipinski's Rule of Five," which helps to assess the oral bioavailability of a compound. mdpi.com For a series of anti-inflammatory xanthone derivatives, the predicted mean molecular weight was found to be within the limits of this rule. mdpi.com

Key ADMET parameters evaluated for xanthene-based compounds include:

Absorption: Predictions assess oral absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: This includes predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: In silico tools can predict the potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, some anti-inflammatory xanthone derivatives were predicted to be inhibitors of CYP isoforms, particularly CYP2C9. mdpi.com

Toxicity: Predictions can flag potential for hepatotoxicity, cardiotoxicity, and mutagenicity.

The table below summarizes some of the computed properties for this compound that are relevant for ADMET prediction. nih.gov

| Property | Value | Source |

| Molecular Formula | C16H12O4 | PubChem nih.gov |

| Molecular Weight | 268.26 g/mol | PubChem nih.gov |

| XLogP3 | 3.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

These properties suggest that this compound generally aligns with the characteristics of orally available drugs. However, comprehensive in vitro and in vivo studies are necessary to confirm these computational predictions.

Analytical Methodologies for 2 9 Oxoxanthen 2 Yl Propionic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for both qualitative and quantitative analysis. Various chromatographic methods are applicable to the analysis of 2-(9-Oxoxanthen-2-yl)propionic acid.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, widely used to assess its purity. Commercial suppliers of this compound and its salts routinely use HPLC to confirm the purity of their products, often reporting purities of greater than 98.0%. tcichemicals.comavantorsciences.comfishersci.comtcichemicals.com

While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, methods for analogous compounds, such as other xanthene derivatives and profens, provide a framework for its analysis. nih.govtandfonline.com For instance, the analysis of other xanthene derivatives often employs reversed-phase HPLC with mobile phases consisting of methanol (B129727) and ammonium (B1175870) acetate, which could be adapted for this compound. nih.gov The presence of the carboxylic acid group and the aromatic xanthene moiety allows for detection using UV-visible spectroscopy. tandfonline.com

A typical HPLC method for a related profen, such as 2-(2-chlorophenoxy)propionic acid, utilizes a chiral stationary phase like CHIROBIOTIC® T with a mobile phase of 0.1 wt% ammonium formate (B1220265) in methanol and UV detection at 235 nm. sigmaaldrich.com

Table 1: Representative HPLC Conditions for a Related Propionic Acid Derivative

| Parameter | Value |

|---|---|

| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | 0.1 wt% ammonium formate in methanol |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 235 nm |

| Injection Volume | 5 µL |

| Sample Concentration | 1 mg/mL in methanol |

Data adapted from a method for 2-(2-Chlorophenoxy) Propionic Acid Enantiomers. sigmaaldrich.com

Gas Chromatography (GC) is another technique that can be utilized for the analysis of this compound, particularly after a derivatization step to increase its volatility. The carboxylic acid group in the molecule makes it polar and less volatile, which can be addressed by converting it into a more volatile ester derivative.

For other profens, a common approach involves derivatization to their diastereomeric (R)-(+)-1-phenylethylamides, which can then be separated and quantified using achiral dual-column GC. nih.gov This method has shown good linearity, precision, and accuracy for the analysis of several profens and could be applicable to this compound for purity and enantiomeric analysis. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas and liquid chromatography. shimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comwikipedia.org SFC is particularly well-suited for the separation of chiral molecules and thermally labile compounds. wikipedia.org

While specific SFC methods for this compound are not detailed in the literature, the technique has been successfully applied to the separation of other acidic compounds and profens. researchgate.netnih.gov For instance, a packed column SFC method has been developed for the separation of ibuprofen (B1674241) enantiomers using a chiral stationary phase with carbon dioxide and a modifier as the mobile phase. nih.gov The separation is influenced by the type and concentration of the modifier, as well as temperature and pressure. nih.gov The use of SFC offers advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. nih.gov

Table 2: General SFC Parameters for Separation of Acidic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol) |

| Column | Packed columns, including chiral stationary phases |

| Outlet Pressure | ~110 bar |

| Column Temperature | ~35-40 °C |

| Flow Rate | 1-3 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

Data adapted from general SFC methodologies for acidic compounds. researchgate.netnih.gov

Since this compound possesses a chiral center, the separation of its enantiomers is critical for assessing enantiomeric purity. Chiral chromatography, using either HPLC or SFC, is the primary method for this purpose. nih.govnih.gov

In chiral HPLC, the separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of profens. nih.govdrexel.edu For example, a Chiralpak ID column has been shown to provide excellent resolution for several profens. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon like n-heptane and an alcohol with a small amount of an acidic or basic modifier, is crucial for achieving optimal separation. researchgate.net

Another approach in chiral separations is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral SFC has also proven to be a valuable technique for the separation of profen enantiomers, offering fast and efficient separations. nih.gov A study on the separation of ibuprofen enantiomers found that the Kromasil CHI-TBB stationary phase provided the best results. nih.gov

Table 3: Example of Chiral HPLC Conditions for Profen Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak IA |

| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1) |

| Analyte | Propranolol (B1214883) (as an example of a chiral drug) |

| Resolution (Rs) | 1.75 |

Data adapted from a method for propranolol enantiomers. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. While a specific, publicly available NMR spectrum for this compound is not readily found, the analysis of related xanthene derivatives has been conducted using NMR. jchr.org

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the xanthene ring system, as well as signals for the methyl and methine protons of the propionic acid side chain. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone and the carboxylic acid, as well as the carbons of the aromatic rings and the propionic acid moiety. The chemical shifts of these signals would be indicative of their electronic environment. For general reference, the ¹H NMR spectrum of propionic acid in D₂O shows a triplet at approximately 1.0 ppm (CH₃) and a quartet at approximately 2.2 ppm (CH₂). hmdb.ca

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, ESI-LC/MS/MS)

Mass spectrometry (MS) serves as a fundamental tool for the analysis of this compound, providing precise mass-to-charge ratio (m/z) data that facilitates molecular weight determination and structural elucidation. When coupled with liquid chromatography (LC), particularly as LC-MS/MS, it allows for the separation of the analyte from complex matrices, such as biological fluids, followed by its sensitive and specific detection.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for this class of compounds, as it typically generates intact molecular ions with minimal fragmentation. For this compound, analysis in negative ion mode is often preferred, leading to the formation of the deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus one proton. The exact mass of the neutral molecule is 268.0736 g/mol . nih.gov

Tandem MS (MS/MS) experiments are critical for confirming the structure of the analyte and its metabolites. In these experiments, the precursor ion (e.g., the [M-H]⁻ ion) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to follow pathways observed for other 2-arylpropionic acids (profens) and carboxylic acids. researchgate.netdocbrown.info Key fragmentation pathways include the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety, and cleavage of the bond between the chiral carbon and the xanthene ring.

A proposed ESI-MS/MS fragmentation pathway in negative ion mode would involve the initial formation of the [M-H]⁻ ion at m/z 267.0663. Subsequent fragmentation could lead to the following characteristic ions:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 267.0663 | 223.0764 | CO₂ (44 Da) | Loss of the carboxyl group |

| 267.0663 | 195.0451 | C₃H₄O₂ (72 Da) | Cleavage of the entire propionic acid side chain |

| 223.0764 | 195.0451 | C₂H₄ (28 Da) | Loss of ethene from the decarboxylated side chain |

This analytical approach is invaluable for metabolic studies, where it can be used to identify metabolites formed through processes such as hydroxylation of the aromatic rings or conjugation reactions. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by characteristic absorption bands from its xanthenone core and its carboxylic acid side chain.

The key vibrational modes expected in the IR spectrum include:

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups will be observed just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The ketonic carbonyl (C=O) of the xanthenone ring is anticipated around 1650-1630 cm⁻¹, similar to other diaryl ketones like anthraquinones. nih.gov The carboxylic acid carbonyl (C=O) should appear at a higher frequency, typically in the range of 1720-1700 cm⁻¹.

C-O-C Stretch: The aryl-ether linkage within the xanthene core will produce a strong, characteristic asymmetric stretching band around 1250-1200 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 |

| Xanthenone Ketone | C=O Stretch | 1650 - 1630 |

| Aryl Ether | C-O-C Stretch | 1250 - 1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated system of the 9-oxoxanthene chromophore is expected to give rise to strong absorptions in the UV region. The spectrum would likely display multiple bands corresponding to π→π* transitions of the aromatic and carbonyl systems.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

This compound is a chiral molecule, with a stereocenter at the α-carbon of the propionic acid group. Circular Dichroism (CD) spectroscopy is a critical technique for the stereochemical analysis of such compounds. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For determining the absolute configuration (R or S) of the enantiomers, experimental CD spectra are compared with theoretical spectra generated by computational methods, such as time-dependent density functional theory (TD-DFT). mdpi.comunibas.it This approach has been successfully applied to determine the absolute configuration of numerous 2-arylpropionic and 2-aryloxypropionic acids. mdpi.comunibas.itresearchgate.netnih.gov

The process typically involves:

Separation of the enantiomers using a chiral chromatography technique.

Recording the experimental electronic CD (ECD) or vibrational CD (VCD) spectrum for each enantiomer.

Performing conformational analysis and quantum chemical calculations (e.g., TD-DFT) to predict the theoretical CD spectrum for one of the enantiomers (e.g., the S-enantiomer).

Matching the experimental spectrum with the calculated spectrum to assign the absolute configuration. A positive correlation confirms the configuration, while an inverted correlation indicates the opposite enantiomer.

For 2-thiopropionic acids, a related class of compounds, the sign of the Cotton effect at shorter wavelengths has been shown to correlate with the absolute configuration, providing a reliable method for assignment. researchgate.net A similar correlation is expected for this compound due to the interaction between the xanthenone chromophore and the chiral center.

Electrophoretic Techniques

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, high efficiency, and low consumption of sample and reagents. diva-portal.org It separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. youtube.comyoutube.com

For an acidic compound like this compound, capillary zone electrophoresis (CZE) is the most common mode. The analysis is typically performed in a basic buffer (e.g., borate (B1201080) or phosphate (B84403) buffer), where the carboxylic acid group is deprotonated, rendering the molecule negatively charged. The negatively charged analyte migrates towards the anode, but the strong electroosmotic flow (EOF) in a bare fused-silica capillary, which moves towards the cathode, typically carries all species, including anions, towards the detector at the cathodic end. The separation of different analytes is achieved because their own electrophoretic mobility modulates the net velocity.

CE is also a powerful tool for the enantioselective separation of chiral drugs, including profens. nih.gov This is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors include cyclodextrins (and their derivatives), macrocyclic antibiotics, and chiral surfactants. The two enantiomers form transient, diastereomeric complexes with the chiral selector, which have different mobilities, thus enabling their separation. The choice of chiral selector and optimization of conditions (e.g., concentration of the selector, buffer pH, temperature, and applied voltage) are crucial for achieving baseline resolution of the enantiomers.

Crystallographic Analysis

X-ray Diffraction Studies of this compound

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a molecule. tandfonline.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While a specific crystal structure for this compound is not publicly available, studies on related xanthene derivatives provide insight into the expected structural features. tandfonline.compmf.unsa.babg.ac.rsacs.org An XRD analysis would be expected to reveal:

Planarity: The tricyclic xanthenone core is expected to be largely planar.

Conformation: The orientation of the propionic acid side chain relative to the plane of the xanthene ring.

Intermolecular Interactions: In the solid state, the carboxylic acid groups are highly likely to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. Other interactions, such as C-H···O bonds and π-π stacking between the xanthene rings, would also stabilize the crystal lattice. bg.ac.rs

Absolute Stereochemistry: For a crystal grown from a single enantiomer, XRD analysis using anomalous dispersion effects can unambiguously determine the absolute R or S configuration.

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of a bulk sample and to identify different polymorphic forms, which can have different physical properties. pmf.unsa.ba

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c (for a racemate), P2₁ (for an enantiopure sample) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Structural Features | Bond lengths, bond angles, torsion angles |

| Hydrogen Bonding | Identification of O-H···O dimers and other interactions |

| Absolute Configuration | Unambiguous assignment (R or S) for enantiopure crystals |

Co-crystallization with Target Proteins

A thorough review of scientific literature and patent databases reveals a notable absence of publicly available information regarding the co-crystallization of this compound with its target proteins. Despite the compound being identified as an inhibitor of enzymes such as aldose reductase, specific structural biology studies detailing its binding through X-ray crystallography have not been published in accessible domains.

This lack of data means that no specific research findings, Protein Data Bank (PDB) IDs, or detailed analyses of the molecular interactions between this compound and its target proteins can be provided at this time. The process of co-crystallization, which is crucial for understanding the precise binding mode and for structure-based drug design, involves obtaining a crystal of the target protein in complex with the ligand. This allows for the elucidation of the three-dimensional structure of the complex, offering insights into the key amino acid residues involved in binding and the conformational changes that may occur upon ligand association.

While the compound is known by other identifiers, such as Y-5554, searches using these alternative names have also failed to yield any crystallographic data. This suggests that either such studies have not yet been conducted, the results have not been publicly disclosed, or the information remains proprietary.

Consequently, it is not possible to generate data tables with crystallographic parameters or to describe the specific binding interactions for this compound based on co-crystallization studies.

Metabolism and Pharmacokinetics of 2 9 Oxoxanthen 2 Yl Propionic Acid: Non Clinical Aspects

Metabolic Pathways in In Vitro Systems

The biotransformation of 2-(9-Oxoxanthen-2-yl)propionic acid is expected to occur primarily in the liver, mediated by a suite of metabolic enzymes. In vitro systems, such as hepatic microsomes, provide a valuable tool to elucidate these pathways.

Hepatic microsomes contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. news-medical.net For compounds like 2-arylpropionic acids, the initial metabolic steps often involve oxidation reactions catalyzed by these enzymes. The endoplasmic reticulum of hepatocytes is the primary site for these reactions. news-medical.net The metabolism of NSAIDs is predominantly hepatic, with phase I and phase II reactions converting them into more water-soluble metabolites for excretion. While direct studies on this compound are not extensively available, the metabolic pathways of profens such as ibuprofen (B1674241) and loxoprofen (B1209778) have been well-characterized in liver microsomes, suggesting a similar fate for this compound. nih.gov

The cytochrome P450 system is a major contributor to the phase I metabolism of a vast number of drugs. mdpi.com For arylpropionic acids, CYP enzymes, particularly from the CYP2C and CYP3A subfamilies, are often involved in their oxidative metabolism. creative-bioarray.com For instance, ibuprofen is mainly metabolized by CYP2C9. Given the structural similarities, it is highly probable that this compound is also a substrate for one or more CYP isoforms. The xanthene moiety of the molecule may also influence its interaction with CYP enzymes, as xanthene derivatives have been shown to interact with and, in some cases, inhibit drug-metabolizing enzymes. nih.gov

Following phase I oxidation, or directly, the carboxylic acid group of this compound is susceptible to phase II conjugation reactions. Glucuronidation is a major metabolic pathway for 2-arylpropionic acids, leading to the formation of acyl glucuronides. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) located in the liver. jst.go.jp The formation of these water-soluble conjugates facilitates their elimination from the body. Studies on pranoprofen, another 2-arylpropionic acid derivative, have shown that both glucuronidation and glucosidation can occur, with glucuronidation being predominant in the liver and glucosidation in the kidney. jst.go.jp The enantiomers of 2-arylpropionic acids can exhibit stereoselective glucuronidation, which can vary between species. nih.gov

Enzyme Kinetics of Metabolic Transformation

The efficiency of metabolic reactions is described by enzyme kinetics, providing insights into the rate of drug metabolism. patsnap.com For 2-arylpropionic acids, the kinetics of their metabolic transformations, such as glucuronidation, have been studied. For example, in rat liver microsomes, the Vmax/Km for the glucuronidation of pirprofen (B1678485) was found to be significantly higher than that for flurbiprofen (B1673479) and ibuprofen, indicating a more efficient conjugation process for pirprofen. nih.gov While specific kinetic parameters for this compound are not available, it is expected that its metabolism would follow Michaelis-Menten kinetics, characterized by a specific Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). patsnap.com The kinetics can be influenced by the specific CYP and UGT isoforms involved and the presence of co-administered drugs.

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the complete metabolic profile of a drug. For profens, common metabolic pathways include hydroxylation of the aromatic ring or the aliphatic side chain, followed by conjugation. nih.gov In the case of loxoprofen, microsomal metabolism leads to the formation of alcohol metabolites, mono-hydroxylated metabolites, and glucuronide conjugates. nih.gov Given the structure of this compound, potential metabolites could include hydroxylated derivatives of the xanthene ring and the propionic acid side chain, as well as their corresponding glucuronide conjugates. The characterization of these metabolites typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

In Vitro Drug-Drug Interaction Potential (Metabolic Aspects)

The potential for drug-drug interactions (DDIs) is a significant consideration in drug development. nih.gov Since this compound is likely metabolized by CYP enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. creative-bioarray.com Co-administration with a CYP inhibitor could lead to increased plasma concentrations of this compound, while co-administration with an inducer could decrease its plasma levels. gpnotebook.com NSAIDs have been reported to have DDIs with various medications, including aspirin (B1665792) and antidepressants. nih.govresearchgate.net Furthermore, the high degree of protein binding typical for NSAIDs (90-99%) could lead to displacement interactions with other highly protein-bound drugs. derangedphysiology.com

Data Tables

Table 1: Potential Metabolic Pathways of this compound Based on Analogous Compounds

| Metabolic Pathway | Enzymes Involved (Probable) | Potential Metabolites | Primary Site |

| Phase I: Oxidation | Cytochrome P450 (e.g., CYP2C, CYP3A) | Hydroxylated xanthene ring, Hydroxylated propionic acid side chain | Liver |

| Phase II: Conjugation | UDP-glucuronosyltransferases (UGTs) | Acyl glucuronide of the parent compound, Glucuronides of oxidized metabolites | Liver |

| Phase II: Conjugation | UDP-glucosyltransferases | Acyl glucoside of the parent compound | Kidney |

Table 2: Factors Potentially Influencing the Metabolism of this compound

| Factor | Potential Effect |

| Genetic Polymorphisms | Variations in CYP and UGT enzyme activity, leading to inter-individual differences in metabolism. |

| Co-administered Drugs | Inhibition or induction of metabolizing enzymes, resulting in drug-drug interactions. |

| Species Differences | Qualitative and quantitative variations in metabolic pathways and enzyme kinetics. |

Stereoselective Metabolism and Chiral Inversion (non-clinical models)

Detailed, non-clinical research findings and specific data on the stereoselective metabolism and potential for chiral inversion of this compound are not available in publicly accessible scientific literature. As a member of the 2-arylpropionic acid class of compounds, it possesses a chiral center and therefore exists as two enantiomers. This class of compounds is known to exhibit stereoselective metabolism and, in many cases, unidirectional chiral inversion where the R-enantiomer is converted to the pharmacologically more active S-enantiomer. However, the extent and even the occurrence of such inversion are highly dependent on the specific molecular structure and the biological system being studied.

General studies on 2-arylpropionic acids have established that the mechanism of chiral inversion typically involves the formation of a coenzyme A (CoA) thioester. This process is stereoselective, with the R-enantiomer being preferentially activated to its CoA derivative. Subsequent racemization and hydrolysis can then lead to the formation of the S-enantiomer. The enzymes and cellular compartments involved in this pathway can vary between different compounds within this class and across species.

Without specific non-clinical studies on this compound, any discussion of its stereoselective metabolism or chiral inversion would be speculative. Research would be required to determine if this specific compound undergoes chiral inversion, the extent of such a metabolic pathway in various non-clinical models (e.g., rat, dog), and the specific enzymes involved. Such studies would typically involve the administration of individual enantiomers to animal models and subsequent analysis of plasma and tissue samples to quantify the presence of both the parent enantiomer and its inverted counterpart.

Due to the absence of specific data, no data tables on the stereoselective metabolism and chiral inversion of this compound can be provided at this time.

Advanced Research Perspectives and Future Directions for 2 9 Oxoxanthen 2 Yl Propionic Acid

Exploration of Novel Therapeutic Applications based on Molecular Mechanisms

2-(9-Oxoxanthen-2-yl)propionic acid, a member of the xanthone (B1684191) class of compounds, is gaining recognition for its potential in pharmaceutical research. chemimpex.com Xanthones, characterized by their dibenzo-γ-pyrone heterocyclic scaffold, are considered privileged structures in medicinal chemistry due to their broad range of biological activities. nih.gov Research into xanthone derivatives has revealed significant anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.net This provides a strong basis for exploring this compound and its analogues for similar therapeutic benefits.

The molecular mechanisms underlying the therapeutic potential of xanthones are a key area of investigation. By understanding how these compounds interact with molecular targets like COX enzymes or the NF-κB pathway, researchers can rationally design more effective anti-inflammatory agents. nih.govresearchgate.net Furthermore, the unique fluorescent properties of the xanthone structure make it a candidate for development as a fluorescent probe in biochemical assays, which could aid in tracking cellular processes with high sensitivity. chemimpex.com The identification and validation of new therapeutic targets and novel therapeutic approaches remain a critical focus in advancing healthcare, with many studies exploring treatments for a wide array of diseases. nih.gov

Development of Targeted Delivery Systems (e.g., Nanostructured Lipid Carriers)

To enhance the therapeutic potential of compounds like this compound, advanced drug delivery systems are being explored. Targeted drug delivery aims to increase drug concentration at specific sites in the body, which can improve efficacy and reduce side effects. openaccessjournals.comresearchgate.net Nanotechnology, in particular, offers promising solutions through carriers like nanoparticles, liposomes, and dendrimers. openaccessjournals.comnih.gov

Nanostructured Lipid Carriers (NLCs) have emerged as a particularly promising platform. nih.gov NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered matrix that can accommodate a higher drug load and offer better stability compared to other lipid-based carriers. nih.govpharmaexcipients.com These carriers are biocompatible, biodegradable, and can be engineered to control drug release. nih.gov For poorly soluble drugs, NLCs can improve oral bioavailability by protecting the drug from the harsh environment of the gastrointestinal tract and enhancing its absorption. nih.govpharmaexcipients.com The ability to modify the surface of NLCs allows for targeted delivery to specific cells or tissues, further enhancing their therapeutic utility. nih.govpharmaexcipients.com The development of such multifunctional nanocarriers that can combine targeting, imaging, and therapy is a major goal in nanomedicine. nih.gov

Below is an interactive table summarizing the key features of Nanostructured Lipid Carriers:

| Feature | Description | Potential Advantage for this compound |

| Composition | Blend of solid and liquid lipids | Improved loading capacity and stability. |

| Size | Nanometer range (typically 50-500 nm). nih.gov | Enhanced cellular uptake and potential to cross biological barriers. |

| Biocompatibility | Made from biocompatible and biodegradable lipids. nih.gov | Reduced potential for toxicity compared to some polymeric or inorganic nanoparticles. |

| Drug Release | Can be tailored for controlled or sustained release. nih.gov | Optimized therapeutic effect and reduced dosing frequency. |

| Bioavailability | Can enhance the oral bioavailability of poorly soluble drugs. pharmaexcipients.comnih.gov | Improved absorption and systemic exposure. |

| Targeting | Surface can be modified with ligands for specific cell/tissue targeting. nih.govpharmaexcipients.com | Increased drug concentration at the site of action, minimizing off-target effects. |